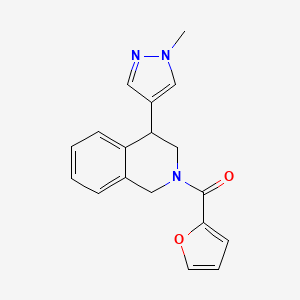

2-(furan-2-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline

Description

Properties

IUPAC Name |

furan-2-yl-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-20-10-14(9-19-20)16-12-21(18(22)17-7-4-8-23-17)11-13-5-2-3-6-15(13)16/h2-10,16H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYMBOSHLRQGHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. A common approach might include:

Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine.

Introduction of the furan-2-carbonyl group: This step might involve acylation reactions using furan-2-carbonyl chloride.

Attachment of the 1-methyl-1H-pyrazol-4-yl group: This could be done via a coupling reaction, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, particularly at the furan ring or the tetrahydroisoquinoline core.

Reduction: Reduction reactions could target the carbonyl group or the pyrazole ring.

Substitution: Various substitution reactions could occur, especially on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents, nucleophiles, and bases.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound could be used as a building block for the synthesis of more complex molecules.

Biology

It might exhibit biological activities such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

Industry

Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

- Furan vs. However, the thioether in BI87897 may enhance membrane permeability due to increased lipophilicity .

- Pyrazole vs. Tetrazolyl () : The 1-methylpyrazole in the target compound provides moderate polarity, balancing solubility and metabolic stability. In contrast, tetrazolyl groups () are highly polar, favoring aqueous solubility but possibly reducing blood-brain barrier penetration .

Conformational and Crystallographic Insights

- The cyclohexanecarboxamido derivative () adopts a semi-chair conformation in the tetrahydroisoquinoline ring, stabilized by hydrogen bonds involving Cl⁻ and water molecules. This suggests that substituent bulkiness (e.g., cyclohexane) can influence conformational stability and receptor engagement .

- Isostructural thiazole-triazole compounds () exhibit planar conformations except for a perpendicular fluorophenyl group, highlighting how steric clashes from substituents can alter molecular geometry .

Biological Activity

2-(Furan-2-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure combining a tetrahydroisoquinoline core with furan and pyrazole moieties. Its molecular formula is C15H16N4O2, and it exhibits a molecular weight of 284.32 g/mol. The presence of the furan and pyrazole groups contributes to its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Anticancer Activity : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For instance, pyrazole derivatives are known to induce apoptosis by inhibiting anti-apoptotic proteins .

- Anti-inflammatory Effects : The presence of the pyrazole moiety has been linked to anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

- Antimicrobial Properties : Pyrazole compounds have demonstrated antimicrobial activity against a range of pathogens, suggesting that this compound may also possess similar effects .

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Compound A | Anticancer | 193.93 | |

| Compound B | Anti-inflammatory | 150.00 | |

| Compound C | Antimicrobial | 75.00 |

Case Studies

Several studies have investigated the biological activity of compounds related to 2-(furan-2-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline.

Study 1: Anticancer Activity

In a study assessing the cytotoxic effects against human cancer cell lines (A549, H460), compounds with similar structures exhibited varying degrees of activity. The most potent compound showed an IC50 value of 193.93 µg/mL against A549 cells, indicating significant anticancer potential .

Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of pyrazole derivatives. Results indicated that these compounds could effectively reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.